molecular formula C9H5Cl2NO2 B14669289 2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one CAS No. 41470-89-7

2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B14669289
CAS No.: 41470-89-7
M. Wt: 230.04 g/mol
InChI Key: WAMFEFNACBKXDD-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a dichloromethyl group attached to a benzoxazine ring. Benzoxazines are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-aminophenol with dichloromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple chlorinated hydrocarbon with similar chemical properties but different applications.

    1,2-Dichloroethane: Another chlorinated compound used primarily in the production of vinyl chloride.

    Dichlorobenzyl alcohol: Known for its antiseptic properties .

Uniqueness

2-(Dichloromethyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts stability and specific reactivity. This uniqueness makes it valuable in applications where stability and specific chemical interactions are required .

Properties

CAS No.

41470-89-7

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

2-(dichloromethyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H5Cl2NO2/c10-7(11)8-12-6-4-2-1-3-5(6)9(13)14-8/h1-4,7H

InChI Key

WAMFEFNACBKXDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C(Cl)Cl

Origin of Product

United States

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